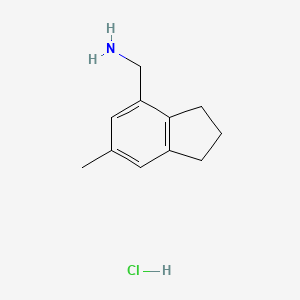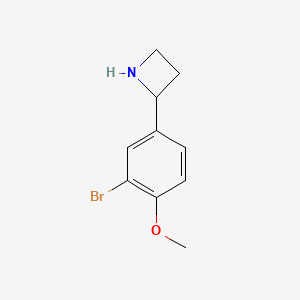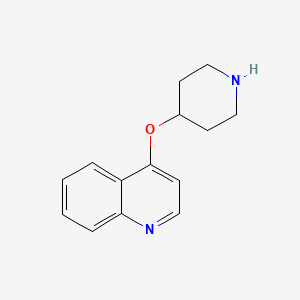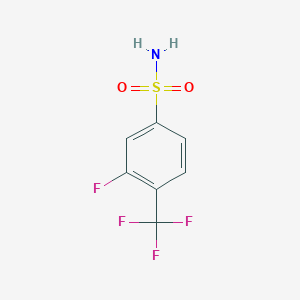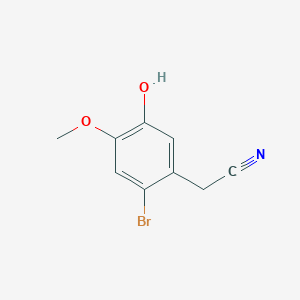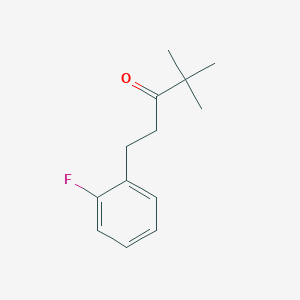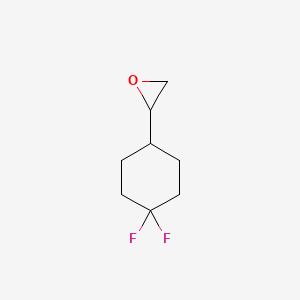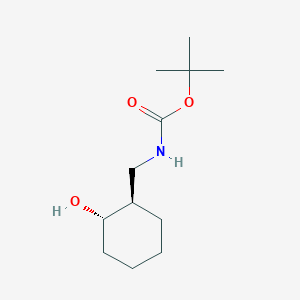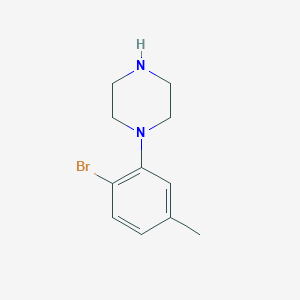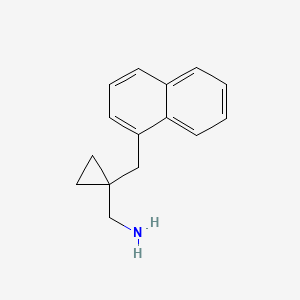
(1-(Naphthalen-1-ylmethyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a naphthalen-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine typically involves the following steps:
Formation of the cyclopropylmethanamine: This can be achieved through the reaction of cyclopropylcarbinol with ammonia or an amine under suitable conditions.
Attachment of the naphthalen-1-ylmethyl group: This step involves the reaction of the cyclopropylmethanamine with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl ketone, while reduction could produce naphthalen-1-ylmethyl alcohol.
Scientific Research Applications
{1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
{1-[(naphthalen-1-yl)methyl]cyclohexyl}methanamine: This compound has a cyclohexyl group instead of a cyclopropyl group.
{1-[(naphthalen-1-yl)methyl]cyclopentyl}methanamine: This compound features a cyclopentyl group.
Uniqueness
The uniqueness of {1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine lies in its cyclopropyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
[1-(naphthalen-1-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C15H17N/c16-11-15(8-9-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11,16H2 |
InChI Key |
GVSMMVQGDLMNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC3=CC=CC=C32)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)
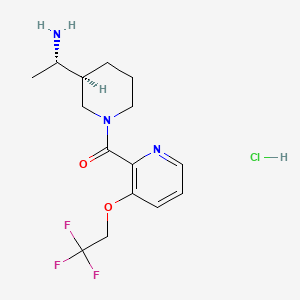
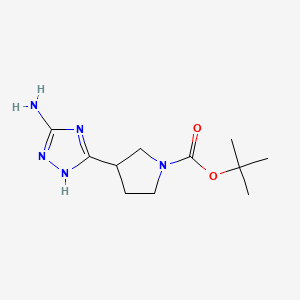
![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)
